molecular formula C23H17ClN3NaO6S2 B081789 6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt CAS No. 12220-30-3

6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt

Cat. No. B081789
CAS RN: 12220-30-3
M. Wt: 554 g/mol
InChI Key: CRHRVPVEVGGOLU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt is a synthetic compound that is commonly used in scientific research. This compound is also known as Acid Red 88 and is a water-soluble azo dye. It is commonly used as a pH indicator and as a dye in the textile industry. However, Acid Red 88 has also been found to have potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Acid Red 88 is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in cells, leading to changes in their structure and function. This can result in a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

Acid Red 88 has been found to have a variety of biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which can help protect cells from oxidative stress. Acid Red 88 has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using Acid Red 88 in scientific research is its ability to act as a pH indicator. It is also relatively easy to synthesize and is readily available. However, there are some limitations to its use. Acid Red 88 has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving Acid Red 88. One area of interest is its potential use as an anti-inflammatory agent. Further research is needed to determine the mechanisms underlying its anti-inflammatory effects and to evaluate its potential as a therapeutic agent. Another area of interest is its potential use as an antioxidant. Again, further research is needed to determine the mechanisms underlying its antioxidant effects and to evaluate its potential as a therapeutic agent. Finally, the development of new synthesis methods for Acid Red 88 may lead to the discovery of new compounds with unique properties and potential applications in scientific research.

Synthesis Methods

The synthesis of Acid Red 88 involves the reaction of 2-naphthol with diazonium salt of 5-chloro-2-(4-methylphenylsulfonyl)aniline in the presence of sodium acetate. The resulting product is then treated with sodium hydroxide to form the monosodium salt of Acid Red 88. The synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Acid Red 88 has been found to have potential applications in scientific research. One of the main uses of this compound is as a pH indicator. It has a pH range between 3.2 and 4.4, which makes it useful for measuring the acidity of solutions in this range. Acid Red 88 has also been used as a dye in the textile industry due to its bright red color.

properties

CAS RN

12220-30-3

Product Name

6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt

Molecular Formula

C23H17ClN3NaO6S2

Molecular Weight

554 g/mol

IUPAC Name

sodium;6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C23H18ClN3O6S2.Na/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23;/h2-12,28H,25H2,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

CRHRVPVEVGGOLU-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+]

Origin of Product

United States

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